molecular formula C14H10Cl2FNO B5812951 2,5-dichloro-N-(4-fluorobenzyl)benzamide

2,5-dichloro-N-(4-fluorobenzyl)benzamide

Cat. No.: B5812951
M. Wt: 298.1 g/mol
InChI Key: ZDWMABPQMNQPRG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-fluorobenzyl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring. The amide nitrogen is further functionalized with a 4-fluorobenzyl group. This compound belongs to a broader class of benzamide derivatives, which are often explored for their biological activities, including pesticidal, herbicidal, and pharmaceutical applications. The structural combination of electron-withdrawing chlorine and fluorine substituents likely influences its electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

2,5-dichloro-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-10-3-6-13(16)12(7-10)14(19)18-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMABPQMNQPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-(4-fluorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,5-dichloro-N-(4-fluorobenzyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different oxidation states.

    Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-(4-fluorobenzyl)benzamide is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2,5-dichloro-N-(4-fluorobenzyl)benzamide and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Applications/Properties References
This compound C₁₄H₁₀Cl₂FNO 2,5-dichlorophenyl; 4-fluorobenzylamide ~310.15 (calc.) Potential herbicidal/antimicrobial
2,5-Dichloro-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide C₁₆H₉Cl₂N₃O₃S Thiazole ring; 4-nitrophenyl substituent 394.23 Unspecified (structural analog)
2,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide C₁₂H₁₀Cl₂N₂O (est.) 1,1-dimethylpropynyl group ~285.12 (calc.) Commercial herbicide (500 ppb effluent)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₄H₉ClF₂N₂O₃ Urea linkage; 2,6-difluoro; 4-chlorophenyl 310.68 Insect growth regulator (chitin synthesis inhibition)

Key Observations:

  • Molecular Weight: The thiazole derivative (MW 394.23) is significantly heavier due to the nitrophenyl-thiazole moiety, which could reduce solubility in polar solvents compared to the target compound .
  • Biological Activity: The dimethylpropynyl-substituted analog () is a commercial herbicide, suggesting that the dichlorobenzamide core is critical for pesticidal activity. The fluorobenzyl group in the target compound may modify target specificity or environmental persistence .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The absence of C=O bands in triazole derivatives () contrasts with the target compound, which retains the benzamide carbonyl (expected ~1660–1680 cm⁻¹). The fluorobenzyl group may introduce unique C-F stretching bands (~1100–1200 cm⁻¹) .
  • NMR Shifts: Electron-withdrawing chlorine and fluorine substituents would deshield nearby protons, causing downfield shifts in ¹H-NMR (e.g., aromatic protons at 2,5-Cl positions: δ ~7.5–8.0 ppm) .

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